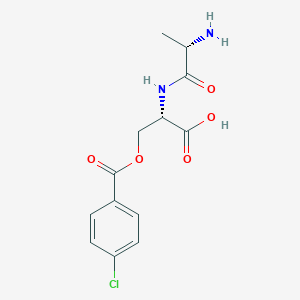

L-Alanyl-O-(4-chlorobenzoyl)-L-serine

Description

Structure

3D Structure

Properties

CAS No. |

921934-45-4 |

|---|---|

Molecular Formula |

C13H15ClN2O5 |

Molecular Weight |

314.72 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-chlorobenzoyl)oxypropanoic acid |

InChI |

InChI=1S/C13H15ClN2O5/c1-7(15)11(17)16-10(12(18)19)6-21-13(20)8-2-4-9(14)5-3-8/h2-5,7,10H,6,15H2,1H3,(H,16,17)(H,18,19)/t7-,10-/m0/s1 |

InChI Key |

DLCKWGQPDBNVPQ-XVKPBYJWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)Cl)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(COC(=O)C1=CC=C(C=C1)Cl)C(=O)O)N |

Origin of Product |

United States |

Contextualization Within Advanced Peptide Chemistry and Amino Acid Derivatives

L-Alanyl-O-(4-chlorobenzoyl)-L-serine is a sophisticated amino acid derivative that finds its roots in the expansive field of peptide chemistry. Peptides, being short chains of amino acid monomers linked by peptide bonds, are fundamental to a vast array of biological processes. The chemical synthesis of peptides is a cornerstone of biochemical and pharmaceutical research, enabling the production of therapeutic peptides and tools for studying protein function.

Amino acid derivatives, such as this compound, are crucial for modern peptide synthesis. springernature.com The modification of amino acid side chains or termini with protecting or activating groups is essential to control the sequence of amino acid addition and to prevent unwanted side reactions during the formation of the peptide backbone. In this context, the subject compound is a dipeptide where the hydroxyl group of the L-serine residue is acylated with a 4-chlorobenzoyl group. This modification is not merely a protective strategy but introduces a functional handle that can be exploited in subsequent chemical transformations.

The synthesis of such derivatives often involves the "O-acyl isopeptide method," a strategy developed to overcome challenges in preparing peptides with difficult sequences, particularly those prone to aggregation. acs.org In this method, an O-acyl isopeptide is synthesized, which can later undergo an O-to-N intramolecular acyl migration to form the native peptide bond. acs.org This approach highlights the dual role of the O-acyl group as both a transient structural element and a precursor to the final peptide linkage.

Significance in Synthetic Organic Chemistry and Chemical Biology

The utility of L-Alanyl-O-(4-chlorobenzoyl)-L-serine extends beyond peptide synthesis into the broader realms of synthetic organic chemistry and chemical biology. In synthetic organic chemistry, it serves as a chiral building block, incorporating two distinct amino acid residues with defined stereochemistry. The presence of the 4-chlorobenzoyl group offers a site for further chemical modification and introduces an aromatic moiety that can influence the compound's physical and chemical properties.

In the domain of chemical biology, O-acylated serine and threonine residues are of paramount importance for a technique known as serine/threonine ligation (STL). pnas.org STL is a powerful method for the chemical synthesis of proteins by joining unprotected peptide segments. nih.gov This ligation strategy relies on the chemoselective reaction between a peptide with a C-terminal salicylaldehyde (B1680747) (SAL) ester and another peptide bearing an N-terminal serine or threonine. pnas.org The O-acyl group in compounds like this compound can be considered a precursor or a mimic of the intermediates involved in such ligation reactions, making it a valuable tool for studying and developing new protein ligation methodologies. nih.govresearchgate.net This "traceless" ligation, where no residual non-native atoms are left at the ligation site, is a significant advantage in the synthesis of native proteins. nih.gov

Furthermore, derivatives of L-alanyl-L-serine can be utilized as probes to study enzyme activity. For instance, L-alanyl aminopeptidase (B13392206) substrates have been developed for the detection of microorganisms. researchgate.net While not a direct application of the title compound, this illustrates the broader utility of L-alanyl dipeptides in biochemical assays.

Overview of Structural Features and Functional Groups Relevant to Chemical Reactivity

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by systematically breaking it down into simpler, commercially available precursors. The two primary covalent bonds to be formed are the amide (peptide) bond between L-alanine and the L-serine moiety, and the ester bond at the hydroxyl group of L-serine.

The primary disconnection targets the peptide bond (C-N bond) between the alanine (B10760859) and serine residues. This is a standard approach in peptide synthesis, leading to two key fragments: an activated L-alanine derivative (the N-terminal residue) and an O-(4-chlorobenzoyl)-L-serine derivative (the C-terminal residue). This disconnection simplifies the complex target molecule into two more manageable synthetic targets.

A subsequent disconnection is made at the ester linkage (C-O bond) of the O-(4-chlorobenzoyl)-L-serine fragment. This breaks the molecule down further into a protected L-serine and 4-chlorobenzoyl chloride. The L-serine will require appropriate protection of its amino and carboxyl groups to ensure selective O-acylation.

This retrosynthetic strategy dictates a forward synthesis that involves three main stages:

Protection of L-serine's amino and carboxyl groups.

Selective esterification of the hydroxyl group of the protected L-serine with 4-chlorobenzoyl chloride.

Deprotection of one of the functional groups of the O-acylated serine to allow for the formation of a peptide bond with a suitably protected and activated L-alanine.

Methodologies for O-Acylation of L-Serine Residues

The selective acylation of the hydroxyl group of L-serine in the presence of its other reactive functional groups (amino and carboxyl groups) is a critical step in the synthesis of the target molecule. This requires careful consideration of reaction conditions and the use of protecting groups.

Direct O-Benzoylation Approaches for Hydroxyl Functionality

Direct O-acylation of unprotected hydroxyamino acids is a feasible and efficient method that leverages the differential reactivity of the functional groups under specific pH conditions. In a strongly acidic medium, the amino group of L-serine is protonated, rendering it non-nucleophilic and thus preventing it from reacting with the acylating agent. beilstein-journals.org This allows for the chemoselective acylation of the hydroxyl group.

For the synthesis of O-(4-chlorobenzoyl)-L-serine, this would involve the reaction of L-serine with 4-chlorobenzoyl chloride in a strong acid solvent, such as trifluoroacetic acid (TFA). The protonated amine is unreactive, and the carboxylic acid is also less reactive under these conditions, leading to the desired O-acylation. The product can often be precipitated from the reaction mixture as a salt.

Protecting Group Strategies for Selective O-Acylation and Orthogonal Deprotection

To achieve selective O-acylation with high yields and purity, a more controlled approach involving the use of protecting groups is often employed. This strategy ensures that only the desired functional group reacts. For the synthesis of O-(4-chlorobenzoyl)-L-serine, this involves the protection of both the amino and carboxyl groups of L-serine prior to the esterification step.

A common strategy involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the carboxyl group as a benzyl (B1604629) (Bzl) ester. With these groups in place, the free hydroxyl group can be selectively acylated with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct.

The choice of protecting groups is crucial and must be "orthogonal," meaning that each protecting group can be removed under specific conditions without affecting the others. For instance, the Boc group is acid-labile (removable with TFA), while the benzyl ester can be removed by hydrogenolysis. This orthogonality is essential for the subsequent peptide coupling step.

| Functional Group | Protecting Group | Introduction Reagent | Removal Conditions |

| α-Amino | Tert-butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) |

| α-Carboxyl | Benzyl (Bzl) | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) |

| Side-Chain Hydroxyl | (Unprotected for acylation) | - | - |

Optimization of Reaction Conditions for High-Yield O-Benzoylation

The efficiency of the O-benzoylation reaction is dependent on several factors, including the solvent, base, temperature, and reaction time. Optimization of these parameters is key to maximizing the yield and minimizing side reactions.

The Schotten-Baumann reaction conditions, which involve the use of an acyl chloride in the presence of an aqueous base, can be adapted for the O-benzoylation of protected serine. creative-peptides.com However, for substrates soluble in organic solvents, a non-aqueous system is often preferred.

A typical optimization study would involve screening various bases and solvents.

| Base | Solvent | Temperature (°C) | Observations |

| Triethylamine | Dichloromethane (B109758) (DCM) | 0 to RT | Common choice, good solubility. |

| Pyridine | Dichloromethane (DCM) | 0 to RT | Can also act as a catalyst. |

| N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to RT | A non-nucleophilic base, can reduce side reactions. |

| Triethylamine | Acetonitrile (B52724) | 0 to RT | Alternative polar aprotic solvent. |

The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction between the acyl chloride and the hydroxyl group, and then allowed to warm to room temperature to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Peptide Bond Formation Techniques for L-Alanyl-L-Serine Moiety

The formation of the peptide bond is the final key step in the assembly of the this compound backbone. This requires the coupling of a protected L-alanine derivative with the O-acylated L-serine derivative.

Classical Solution-Phase Peptide Synthesis Methods

Solution-phase peptide synthesis is a well-established methodology for the preparation of dipeptides. This approach involves the reaction of the carboxyl group of one amino acid with the amino group of another in a homogenous solution. To ensure the formation of the desired peptide bond and to prevent unwanted side reactions such as polymerization, the reacting amino acids must be appropriately protected and activated.

For the synthesis of the target molecule, N-protected L-alanine is coupled with the C-protected O-(4-chlorobenzoyl)-L-serine, from which the N-terminal protecting group has been selectively removed. The carboxyl group of the N-protected L-alanine must be activated to facilitate the reaction with the free amino group of the serine derivative.

One of the most common and classical methods for this activation is the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). peptide.comamericanpeptidesociety.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of the serine component.

To minimize the risk of racemization at the chiral center of the activated amino acid, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included in the reaction mixture. bachem.comuni-kiel.de HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and generally leads to cleaner reactions and higher yields.

A typical reaction would involve dissolving the N-protected L-alanine and the N-deprotected, C-protected O-(4-chlorobenzoyl)-L-serine in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). HOBt is added, followed by the dropwise addition of a solution of DCC or DIC at 0°C. The reaction is then stirred at room temperature until completion.

| Coupling Reagent | Additive | Typical Solvent | General Yields |

| DCC | HOBt | DCM/DMF | Good to Excellent |

| DIC | HOBt | DCM/DMF | Good to Excellent |

| HBTU | HOBt | DMF | Excellent |

Following the coupling reaction, the final deprotection of the remaining protecting groups on the dipeptide yields the target compound, this compound.

Considerations for Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined and efficient methodology for assembling peptides by anchoring the C-terminal amino acid to an insoluble polymer support. bachem.com This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps. bachem.comluxembourg-bio.com For the synthesis of this compound, an SPPS strategy would typically begin with the immobilization of the first amino acid, which could be either L-serine (pre-functionalized with the 4-chlorobenzoyl group) or L-alanine, onto a suitable resin.

The choice of resin is critical. For instance, a Wang resin or a 2-chlorotrityl resin would be suitable if the final product is desired as a C-terminal carboxylic acid. bachem.com The synthesis proceeds in a C-to-N direction, involving repeated cycles of Nα-protecting group removal (deprotection) and coupling of the next Nα-protected amino acid. bachem.comnih.gov The most common Nα-protecting groups are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. libretexts.orgmasterorganicchemistry.com The Fmoc/tBu strategy is often preferred due to its milder deprotection conditions, which are more compatible with sensitive modifications. bachem.com

Key considerations for an SPPS approach include:

Resin Swelling: The polymer support must swell adequately in the chosen solvents to ensure that reactive sites are accessible. bachem.com Polystyrene is a common support material. bachem.com

Reaction Monitoring: Incomplete coupling or deprotection reactions can lead to deletion sequences. Therefore, monitoring each step, for example with a colorimetric test like the Kaiser test for free amines, is important. luxembourg-bio.com

Aggregation: As the peptide chain elongates, intermolecular hydrogen bonding can cause the peptide-resin to aggregate, hindering reagent access. This is less of a concern for a short dipeptide but is a known challenge in SPPS. acs.org

Final Cleavage: The final step involves cleaving the completed dipeptide from the resin support and removing any side-chain protecting groups, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). bachem.compeptide.com

Advanced Coupling Reagents and Additives in Dipeptide Synthesis

The formation of the amide bond is the central reaction in peptide synthesis. bachem.comiris-biotech.de It involves the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. bachem.com The choice of coupling reagent and any additives is crucial for achieving high yields, fast reaction rates, and, most importantly, minimizing the loss of stereochemical integrity (racemization). uni-kiel.deamericanpeptidesociety.org While carbodiimides like dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) have been used historically, modern synthesis relies on more advanced onium-type (phosphonium and aminium/uronium) reagents. bachem.comiris-biotech.depeptide.com These reagents generally lead to higher coupling rates and fewer side reactions. bachem.com

Additives such as 1-hydroxybenzotriazole (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are often used in conjunction with coupling reagents. americanpeptidesociety.org They act as racemization suppressants by forming active esters that are highly reactive towards the amine component but less prone to forming the undesirable oxazolone (B7731731) intermediate that leads to racemization. uni-kiel.deamericanpeptidesociety.org More recent additives like Oxyma Pure® offer improved safety profiles, as HOBt and HOAt are potentially explosive. bachem.com

Below is a table summarizing common advanced coupling reagents and additives.

| Reagent Class | Example Reagent | Abbreviation | Key Features |

| Phosphonium Salts | Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate | BOP | Highly effective but produces the carcinogenic byproduct HMPA. uni-kiel.de |

| Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate | PyBOP® | A widely used alternative to BOP that avoids HMPA formation; highly efficient. bachem.compeptide.com | |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Based on HOAt, it offers faster reaction rates and is particularly effective for sterically hindered couplings. bachem.compeptide.com | |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | One of the most common coupling reagents; provides rapid coupling with low racemization, especially with HOBt. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | An HOAt-based analogue of HBTU, known for very high reactivity and efficiency, reducing epimerization. acs.orgpeptide.com | |

| 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate | COMU | An Oxyma-based reagent with efficiency comparable to HATU but with a superior safety profile and better solubility. acs.orgbachem.com | |

| Additives | 1-Hydroxybenzotriazole | HOBt | The classic additive used with carbodiimides and onium salts to suppress racemization and improve reaction rates. americanpeptidesociety.org |

| 1-Hydroxy-7-azabenzotriazole | HOAt | More effective than HOBt at preventing racemization and accelerating coupling, especially for difficult sequences. uni-kiel.deamericanpeptidesociety.org | |

| Ethyl 2-cyano-2-(hydroximino)acetate | Oxyma Pure® | A non-explosive HOBt/HOAt alternative that serves as both a catalyst and racemization suppressant. bachem.com |

Purification and Spectroscopic Characterization Methodologies for Synthetic Intermediates and the Final Compound

Rigorous purification and comprehensive characterization are essential to ensure the identity and purity of the synthetic intermediates and the final this compound product.

Purification Methodologies

The purification strategy is tailored to the properties of the compound at each synthetic stage.

Intermediates : Protected amino acid derivatives, such as N-Boc-L-alanine and O-(4-chlorobenzoyl)-L-serine methyl ester, are typically purified using standard organic chemistry techniques. These include aqueous workup and extraction, followed by crystallization or flash column chromatography on silica (B1680970) gel. orgsyn.org

Final Compound : Peptides and their derivatives are predominantly purified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). sb-peptide.combachem.com This technique separates molecules based on their hydrophobicity. The crude peptide is dissolved in a polar solvent and loaded onto a column with a non-polar stationary phase (e.g., C18-modified silica). Elution is achieved by applying a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase, often containing trifluoroacetic acid (TFA) as an ion-pairing agent. bachem.com Fractions are collected and those containing the pure product are combined and lyophilized (freeze-dried) to yield the final compound as a white powder. bachem.com In some cases, orthogonal techniques like ion-exchange or size-exclusion chromatography may be employed. gilson.com

| Compound Type | Primary Method | Stationary Phase | Typical Eluent/Mobile Phase | Final Isolation |

|---|---|---|---|---|

| Protected Amino Acid Intermediates | Flash Chromatography | Silica Gel | Gradient of ethyl acetate (B1210297) in hexanes | Rotary Evaporation |

| Final Dipeptide | RP-HPLC | C18-derivatized Silica | Gradient of acetonitrile in water (with 0.1% TFA) | Lyophilization |

Spectroscopic Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of the final product. researchgate.netresolvemass.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for structural elucidation. ¹H NMR confirms the presence and integration of all protons, including those on the alanine methyl group, the α-carbons, the serine β-carbons, and the aromatic ring. ¹³C NMR confirms the carbon skeleton, including the distinct signals for the amide, ester, and carboxylic acid carbonyls. researchgate.net

Mass Spectrometry (MS) : This technique provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular formula with high accuracy. resolvemass.ca

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the N-H stretch, amide C=O stretch (Amide I band), N-H bend (Amide II band), ester C=O stretch, and carboxylic acid O-H and C=O stretches would be expected. tandfonline.comacs.org

Chiral Chromatography : To verify the stereochemical purity and confirm the success of racemization suppression strategies, the final product is analyzed by chiral HPLC. This method can separate the desired LL-diastereomer from any potential DD, DL, and LD diastereomers formed during synthesis. mdpi.com

| Technique | Information Obtained | Expected Key Features for this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and count | Signals for Ala-CH₃, Ala-αH, Ser-αH, Ser-βH₂, aromatic protons, NH, and COOH protons. |

| ¹³C NMR | Carbon skeleton and functional groups | Signals for aliphatic carbons, aromatic carbons, and three distinct carbonyl carbons (amide, ester, carboxylic acid). |

| HRMS | Exact mass and molecular formula | A molecular ion peak corresponding to the exact mass of C₁₃H₁₅ClN₂O₅. |

| IR | Presence of functional groups | Characteristic absorptions for N-H, O-H, C=O (amide, ester, acid), and C-Cl bonds. acs.org |

| Chiral HPLC | Stereochemical purity | A single major peak corresponding to the L,L-diastereomer, with minimal or no peaks for other diastereomers. mdpi.com |

Hydrolytic Stability and Mechanism of the Ester Linkage (O-(4-chlorobenzoyl))

The ester linkage in this compound is a key site for hydrolytic cleavage, a reaction that involves the breaking of the bond by a water molecule. This process is of significant interest as it can lead to the release of 4-chlorobenzoic acid and L-alanyl-L-serine. The stability of this ester is not absolute and is highly dependent on the surrounding chemical environment.

The hydrolysis of a carboxylic acid ester typically proceeds through a nucleophilic acyl substitution mechanism. Under neutral conditions, a water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate is unstable and subsequently collapses, eliminating either the alcohol (in this case, the serine residue of the dipeptide) or the carboxylate. The process is often slow at neutral pH but can be significantly accelerated by acid or base catalysis.

kobs = kA[H+] + kN + kB[OH-]

The rate of hydrolysis is generally slowest in the neutral pH range (around pH 6-7) and increases significantly in both acidic and alkaline conditions. The 4-chlorobenzoyl group, being electron-withdrawing, can influence the electrophilicity of the carbonyl carbon, potentially affecting the rate of nucleophilic attack.

Thermodynamically, the hydrolysis of the ester bond is generally a spontaneous process (ΔG < 0) under standard conditions, driven by the formation of more stable products. The activation energy for this reaction, however, can be substantial, leading to slow kinetics in the absence of catalysts.

Interactive Table: Hypothetical Kinetic Data for Ester Hydrolysis of this compound at 25°C

| pH | Predominant Mechanism | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (s) |

| 2.0 | Acid-Catalyzed | 1.5 x 10⁻⁶ | 4.62 x 10⁵ |

| 4.0 | Acid-Catalyzed/Neutral | 3.2 x 10⁻⁷ | 2.17 x 10⁶ |

| 6.0 | Neutral | 1.0 x 10⁻⁷ | 6.93 x 10⁶ |

| 8.0 | Base-Catalyzed | 4.5 x 10⁻⁶ | 1.54 x 10⁵ |

| 10.0 | Base-Catalyzed | 4.5 x 10⁻⁴ | 1.54 x 10³ |

| 12.0 | Base-Catalyzed | 4.5 x 10⁻² | 15.4 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends in ester hydrolysis kinetics as a function of pH. Actual values for this compound would require experimental determination.

The rate of ester cleavage is profoundly influenced by several environmental factors:

pH: As indicated by the kinetic data, pH has a dramatic effect on the rate of hydrolysis. In acidic solutions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic water molecule. In alkaline solutions, the hydroxide (B78521) ion (OH⁻) is a much stronger nucleophile than water, leading to a rapid increase in the rate of hydrolysis.

Solvent Polarity: The polarity of the solvent can affect the stability of both the reactants and the transition state. For ester hydrolysis, an increase in solvent polarity generally leads to a slight decrease in the reaction rate. This is because the transition state is often less polar than the reactants, and a more polar solvent will preferentially solvate the reactants, increasing the activation energy barrier.

Ionic Strength: The effect of ionic strength on the rate of ester hydrolysis is typically modest. For reactions involving a neutral substrate and an ionic nucleophile (like OH⁻), an increase in ionic strength can slightly decrease the reaction rate due to the stabilization of the ionic nucleophile in the bulk solution. The effect of ionic strength is more pronounced in reactions between two ions.

Reactivity and Chemical Cleavage of the Peptide Bond

The amide bond, or peptide bond, between the alanine and serine residues is significantly more stable to hydrolysis than the ester linkage. Its cleavage generally requires more forcing conditions or the action of specific enzymes or chemical reagents.

While robust, the alanyl-serine peptide bond can be cleaved by certain chemical agents. Strong acids or bases at elevated temperatures can effect non-specific hydrolysis of peptide bonds. However, more selective chemical cleavage methods exist, some of which target specific amino acid residues. For serine-containing peptides, methods have been developed that exploit the reactivity of the serine hydroxyl group. One such approach involves the chemical modification of the serine residue to induce cleavage of the peptide bond at its N-terminus. For example, treatment with certain reagents can lead to the formation of a cyclic intermediate that is susceptible to hydrolysis, resulting in peptide bond scission.

Table: Examples of Non-Enzymatic Chemical Cleavage Agents for Peptide Bonds

| Reagent | Target Residue(s) | General Conditions |

| Cyanogen bromide (CNBr) | Methionine | Acidic (e.g., 70% formic acid) |

| 2-Nitro-5-thiocyanobenzoic acid (NTCB) | Cysteine | Alkaline pH, followed by acidic pH |

| Hydroxylamine | Asparagine-Glycine bonds | Alkaline pH |

| Diacetoxyiodobenzene (DIB) | Asparagine | Aqueous solution |

| N,N'-Disuccinimidyl carbonate (DSC) | Serine | Mildly basic conditions, followed by hydrolysis |

Transamidation is a reaction in which an amide reacts with an amine to form a new amide. While amides are generally unreactive, this process can be facilitated by catalysts. In the context of this compound, intramolecular transamidation could potentially lead to cyclization. The free N-terminal amino group of the alanine residue could, under certain conditions, act as an internal nucleophile, attacking the carbonyl of the peptide bond. However, this is generally an unfavorable process for linear dipeptides.

A more plausible cyclization pathway for dipeptides involves the formation of a diketopiperazine. This can occur, particularly at elevated temperatures, through the intramolecular attack of the N-terminal amine on the C-terminal ester (if activated) or carboxylate, followed by the elimination of water or an alcohol. For this compound, heating could potentially promote the formation of cyclo(L-Ala-L-Ser) with the concurrent release of 4-chlorobenzoic acid.

Reactivity of the Chloro-Aromatic Moiety

The 4-chlorobenzoyl group possesses a chloro-substituted aromatic ring that can undergo nucleophilic aromatic substitution (SNAAr). In this type of reaction, a nucleophile displaces the chloride ion from the aromatic ring. However, nucleophilic aromatic substitution on an unactivated aryl halide is a difficult reaction, typically requiring harsh conditions (high temperature and pressure) or the presence of a strong electron-withdrawing group positioned ortho or para to the leaving group.

In this compound, the carbonyl group of the ester is para to the chlorine atom. This carbonyl group is electron-withdrawing, which can help to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the SNAAr reaction. This stabilization makes the chloro-aromatic moiety more susceptible to nucleophilic attack than chlorobenzene (B131634) itself, though still relatively unreactive under mild conditions. Strong nucleophiles, such as alkoxides or amines, at elevated temperatures could potentially displace the chloride ion.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate.

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.

The reactivity of the chloro-aromatic moiety is generally lower than that of the ester linkage under hydrolytic conditions.

Exploration of Nucleophilic Aromatic Substitution (SNAr) Pathways

The 4-chlorobenzoyl moiety is a key feature for targeted chemical modification. The chlorine atom attached to the benzene ring is susceptible to nucleophilic aromatic substitution (SNAr), a reactivity enhanced by the electron-withdrawing effect of the adjacent ester carbonyl group. This activation facilitates the attack of nucleophiles at the carbon atom bearing the chlorine, leading to a substitution product.

In an analogous biological system, the enzyme (4-chlorobenzoyl)coenzyme A dehalogenase catalyzes the hydrolytic dehalogenation of (4-chlorobenzoyl)coenzyme A to (4-hydroxybenzoyl)coenzyme A. nih.gov This enzymatic reaction proceeds via a nucleophilic aromatic substitution mechanism, where a nucleophilic residue in the enzyme's active site attacks the aromatic ring, displacing the chloride ion. nih.gov This provides a biochemical precedent for the inherent reactivity of the 4-chlorobenzoyl group toward nucleophilic attack.

In a chemical context, a variety of nucleophiles can be employed to displace the chloride atom from the this compound backbone. These reactions typically require elevated temperatures and sometimes polar aprotic solvents to proceed efficiently.

Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Phenol |

| Alkoxide | Sodium Methoxide (NaOMe) | Methoxybenzene (Anisole) |

| Amine | Ammonia (NH₃) or Alkylamine | Aniline / N-Alkylaniline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |

These transformations allow for the introduction of a wide range of functional groups in place of the chlorine atom, significantly altering the electronic and steric properties of the benzoyl moiety.

Application in Metal-Catalyzed Cross-Coupling Reactions for Diversification

The aryl chloride in this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. rsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of the parent molecule. Palladium-catalyzed reactions are particularly prominent in this area. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the formation of a new carbon-carbon bond, attaching various aryl or vinyl groups to the benzoyl ring. For instance, coupling 4-chlorobenzoyl chloride with phenylboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium, is a known transformation to produce biaryl ketones. nih.gov A similar strategy could be applied to this compound.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method introduces an alkyne functionality, which can serve as a versatile handle for further modifications, such as click chemistry. mdpi.com

Negishi Coupling: The Negishi reaction utilizes an organozinc reagent to couple with the aryl halide. This method is known for its functional group tolerance and has been used to modify amino acid derivatives. For example, an organozinc reagent derived from L-serine has been coupled with various iodoanilines under palladium catalysis to create substituted phenylalanine derivatives. researchgate.net

Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base | C(aryl)-C(aryl/vinyl) |

| Heck | Alkene | Pd(OAc)₂ + Ligand + Base | C(aryl)-C(vinyl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst + Ligand + Base | C(aryl)-N |

The application of these reactions enables the synthesis of a library of analogues from a single precursor, which is highly valuable for structure-activity relationship studies.

Reactions Involving the Free Amino and Carboxyl Termini

The dipeptide nature of the molecule provides two additional key reactive sites: the N-terminal amine of the alanine residue and the C-terminal carboxylic acid of the serine residue.

N-Terminal Elongation for Higher Peptide Synthesis

The free amino group at the N-terminus of the L-alanine residue allows for standard peptide elongation. nih.gov This process involves coupling the N-terminus with the activated carboxyl group of an incoming N-protected amino acid. This stepwise assembly is the foundation of solid-phase peptide synthesis (SPPS). nih.gov

The general procedure involves:

Activation of the carboxylic acid of an N-protected amino acid (e.g., Fmoc-L-Valine-OH). This is typically achieved using coupling reagents.

Coupling of the activated amino acid with the free N-terminus of this compound.

Deprotection of the newly added amino acid's N-terminus to allow for the next coupling cycle.

A variety of coupling reagents can be used, each with its own advantages regarding efficiency and suppression of side reactions like racemization. mdpi.com

Common Coupling Reagents for Peptide Synthesis

| Reagent | Full Name | Additive (Often Used) | Key Feature |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt | Classic, but can cause allergies. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt | Water-soluble byproduct. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt | Highly efficient, low racemization. |

This methodology allows for the synthesis of tripeptides, tetrapeptides, and longer peptide chains starting from the this compound scaffold.

C-Terminal Derivatization and Conjugation Strategies

The C-terminal carboxyl group of the L-serine residue is another site for modification. It can be derivatized to form esters, amides, or conjugated to larger molecules. This typically requires activation of the carboxyl group, often using the same reagents employed in peptide coupling.

Esterification: Reacting the activated C-terminus with an alcohol in the presence of a coupling agent and a catalyst like DMAP (4-dimethylaminopyridine) can yield the corresponding ester.

Amidation: The most common derivatization is the formation of an amide bond by reacting the activated carboxyl group with a primary or secondary amine. This is essentially the same reaction as peptide bond formation.

Conjugation: The C-terminus can be used to link the dipeptide to other molecules, such as fluorescent dyes, biotin (B1667282) for affinity labeling, or polymers like polyethylene (B3416737) glycol (PEG) to modify its properties. For example, a salicylaldehyde (B1680747) ester-mediated ligation method has been developed for the convergent synthesis of therapeutic peptides at serine residues. nih.gov

Pathways of Enantiomeric Degradation and Racemization During Reactions

A critical consideration in the chemistry of chiral molecules like this compound is the potential for racemization—the loss of stereochemical integrity at the α-carbons of the amino acid residues. This is particularly a risk during reactions that involve the activation of carboxyl groups. mdpi.com

The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.com This occurs when the activated carboxyl group of a C-terminal amino acid residue is attacked intramolecularly by the oxygen of the preceding peptide bond's carbonyl group. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-enantiomers. mdpi.com

Factors that promote racemization include:

Strong activating agents: Over-activation of the carboxyl group increases the rate of oxazolone formation.

Presence of base: Bases facilitate the abstraction of the α-proton from the oxazolone intermediate.

Elevated temperatures: Higher reaction temperatures can accelerate the rate of racemization.

Amino acid structure: The side chain of the amino acid can influence the rate of racemization. Residues with electron-withdrawing groups can increase the acidity of the α-proton. mdpi.com

While the alanine residue is susceptible to this pathway, the serine residue at the C-terminus is also at risk, especially during C-terminal derivatization reactions that require its activation. Careful selection of coupling reagents (e.g., using additives like HOBt or HOAt which are known to suppress racemization) and reaction conditions is crucial to maintain the enantiomeric purity of the product. mdpi.com

Enzymatic pathways for racemization also exist in biological systems. Serine racemase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme found in mammals, directly converts L-serine to D-serine. nih.govnih.gov The mechanism involves the abstraction of the α-proton to form a planar carbanion intermediate, followed by reprotonation. researchgate.net While not a chemical reaction in this context, it highlights the inherent susceptibility of the serine α-carbon's stereocenter to inversion.

Theoretical and Computational Studies of L Alanyl O 4 Chlorobenzoyl L Serine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For L-Alanyl-O-(4-chlorobenzoyl)-L-serine, these methods, particularly Density Functional Theory (DFT), would provide a detailed picture of its electronic landscape. researchgate.netelectrochemsci.org Calculations would likely be performed using basis sets such as 6-311G(d,p) to ensure a high degree of accuracy. electrochemsci.orgresearchgate.net

Molecular Orbital Analysis and Electronic Distribution

Molecular orbital (MO) analysis is crucial for describing the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

EHOMO indicates the molecule's capacity to donate electrons. For this compound, the HOMO is expected to be located over the electron-rich regions, such as the aromatic ring of the 4-chlorobenzoyl group and the oxygen atoms of the carboxyl and ester groups.

ELUMO signifies the molecule's ability to accept electrons. The LUMO is likely to be distributed over the electrophilic centers, such as the carbonyl carbons.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. electrochemsci.org

Table 1: Illustrative Molecular Orbital Parameters for a Dipeptide Derivative This table presents hypothetical data to illustrate the typical output of a quantum chemical calculation for a molecule similar to this compound.

| Parameter | Value (Hartree) | Value (eV) | Description |

|---|---|---|---|

| EHOMO | -0.25 | -6.80 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.05 | -1.36 | Energy of the Lowest Unoccupied Molecular Orbital |

Electrostatic Potential Mapping and Reactivity Prediction

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. walisongo.ac.idchemrxiv.orgproteopedia.org This map is invaluable for predicting how the molecule will interact with other charged species. researchgate.net

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom of the amine group. researchgate.net

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be expected around the hydrogen atoms of the amine and hydroxyl groups. walisongo.ac.id

Conformational Analysis and Molecular Dynamics Simulations

The biological function of a peptide is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring these aspects. nih.govnih.gov

Identification of Preferred Conformational States in Solution

This compound possesses multiple rotatable bonds, leading to a vast conformational landscape. Conformational analysis aims to identify the low-energy, and therefore most probable, conformations in a given environment (e.g., in a solvent like water).

Studies on similar dipeptides, such as L-cysteine and L-serine, have shown that the orientation of the side chain is correlated with the main-chain torsion angles (phi, ψ). researchgate.net A similar analysis for this compound would reveal its preferred shapes, which are crucial for its potential interactions with biological targets.

Investigation of Intramolecular Interactions and Hydrogen Bonding Networks

The stability of different conformers is largely determined by intramolecular interactions, particularly hydrogen bonds. nih.govnih.gov In this compound, several potential intramolecular hydrogen bonds can be identified:

Between the amide proton and a carbonyl oxygen.

Between the terminal amine group and a carbonyl oxygen.

Involving the serine side chain, which can act as both a hydrogen bond donor and acceptor. nih.gov

Molecular dynamics simulations can track the formation and breaking of these hydrogen bonds over time, providing a dynamic picture of the molecule's internal stability and flexibility. nih.gov

Table 2: Potential Intramolecular Hydrogen Bonds in this compound This table is a theoretical representation of possible hydrogen bonds that would be investigated using computational methods.

| Donor Group | Acceptor Group | Type of Interaction |

|---|---|---|

| Amide N-H | Carbonyl O (Serine) | Backbone-Backbone |

| Amine N-H | Carbonyl O (Alanine) | Termini-Backbone |

Reaction Mechanism Elucidation using Advanced Computational Methods

Should this compound be involved in chemical reactions, such as hydrolysis of the ester or peptide bond, computational methods can be used to elucidate the reaction mechanisms. smolecule.com

By modeling the reaction pathway, it is possible to identify transition states and calculate activation energies. researchgate.net This information provides a detailed, step-by-step understanding of how the reaction proceeds and what factors influence its rate. For example, computational studies on serine have explored its role in enzymatic reactions, highlighting the importance of its hydroxyl group. researchgate.net A similar approach for the target molecule could predict its metabolic fate or its mechanism of action if it were to act as an inhibitor or substrate for an enzyme.

Transition State Analysis for Key Synthetic Steps and Transformations

The synthesis of this compound involves two primary transformations: the formation of a peptide bond between L-alanine and L-serine, and the esterification of the L-serine hydroxyl group with 4-chlorobenzoyl chloride. Computational chemistry, particularly quantum mechanics (QM) methods like Density Functional Theory (DFT), is instrumental in elucidating the mechanisms and transition states of these reactions.

Peptide Bond Formation: The coupling of L-alanine and L-serine to form the alanyl-serine backbone is a condensation reaction. Transition state analysis of this process, typically modeled using DFT, reveals a concerted mechanism involving the nucleophilic attack of the amino group of one amino acid on the activated carboxyl group of the other. The transition state is characterized by the partial formation of the new N-C bond and the simultaneous transfer of a proton.

Esterification of L-Serine: The esterification of the serine hydroxyl group with 4-chlorobenzoic acid (or its more reactive acyl chloride derivative) is another key step. The transition state for this reaction involves the nucleophilic attack of the serine hydroxyl oxygen on the carbonyl carbon of the 4-chlorobenzoyl group. This leads to a tetrahedral intermediate, which then collapses to form the ester and a leaving group. Computational models can precisely map the energy profile of this reaction, identifying the structure and energy of the transition state.

A representative, hypothetical transition state analysis for the key synthetic steps is presented in Table 1.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

|---|---|---|---|

| Peptide Bond Formation (Ala-Ser) | DFT (B3LYP/6-31G) | 15-25 | N-C: ~2.1 Å, O-H: ~1.5 Å |

| Serine Esterification (with 4-chlorobenzoyl chloride) | DFT (B3LYP/6-31G) | 10-18 | O-C: ~2.0 Å, C-Cl: ~2.4 Å |

Computational Modeling of Ester Hydrolysis and Peptide Bond Cleavage Pathways

The stability of this compound is determined by the susceptibility of its ester and peptide bonds to hydrolysis. Computational modeling provides invaluable insights into the mechanisms and kinetics of these degradation pathways.

Ester Hydrolysis: The hydrolysis of the O-(4-chlorobenzoyl) ester is a critical degradation pathway. Computational studies on similar serine esters, often in the context of serine proteases, show that this reaction can be catalyzed by both acids and bases. nih.govnih.gov The mechanism typically involves the nucleophilic attack of a water molecule on the ester carbonyl carbon, proceeding through a tetrahedral intermediate. nih.govic.ac.uk The energy barrier for this reaction can be calculated using QM methods, and it is influenced by factors such as pH and the presence of catalysts.

Peptide Bond Cleavage: The cleavage of the peptide bond between alanine (B10760859) and serine is generally a slower process than ester hydrolysis under physiological conditions. Computational studies on dipeptides have shown that this hydrolysis also proceeds via a nucleophilic attack by water on the amide carbonyl carbon. researchgate.net The activation energy for peptide bond hydrolysis is typically higher than that for ester hydrolysis, reflecting the greater stability of the amide bond. iastate.edu

Table 2 presents hypothetical activation energies for the hydrolytic cleavage of the ester and peptide bonds in this compound, derived from computational models of analogous compounds.

| Cleavage Pathway | Catalytic Condition | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Ester Hydrolysis | Neutral pH | QM/MM | 20-30 |

| Ester Hydrolysis | Base-Catalyzed | QM/MM | 12-20 |

| Peptide Bond Cleavage | Neutral pH | QM/MM | 25-35 |

| Peptide Bond Cleavage | Acid-Catalyzed | QM/MM | 20-28 |

Prediction of Structure-Reactivity Relationships and Mechanistic Insights

Computational methods are powerful tools for predicting how the structure of this compound influences its chemical reactivity. The presence of the 4-chlorobenzoyl group is a key determinant of the molecule's electronic properties and, consequently, its reactivity.

The electron-withdrawing nature of the chlorine atom on the benzoyl ring affects the electrophilicity of the ester carbonyl carbon. This can be quantified through computational calculations of partial atomic charges and molecular electrostatic potentials. A higher positive partial charge on the carbonyl carbon would suggest increased susceptibility to nucleophilic attack, potentially accelerating the rate of ester hydrolysis compared to an unsubstituted benzoyl ester.

Furthermore, the bulky 4-chlorobenzoyl group can induce specific conformational preferences in the dipeptide. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule, identifying low-energy conformers and assessing how the orientation of the side chains might influence the accessibility of the ester and peptide bonds to reactants. nih.gov These simulations can provide mechanistic insights by revealing, for example, whether certain conformations favor intramolecular catalysis or steric hindrance of reactive sites.

Role of Implicit and Explicit Solvent Models in Theoretical Predictions

The choice of solvent model is crucial for accurate theoretical predictions of the behavior of this compound in a biological or chemical environment. Both implicit and explicit solvent models have their roles and limitations.

Explicit Solvent Models: In these models, individual solvent molecules (typically water) are included in the simulation. This approach provides the most detailed and accurate representation of solute-solvent interactions, including specific hydrogen bonding. nih.gov For studying reaction mechanisms where water molecules act as reactants or catalysts, such as in hydrolysis, explicit models are often necessary to capture the specific interactions at the transition state. However, the computational cost of explicit solvent simulations is high.

Implicit Solvent Models: These models represent the solvent as a continuous medium with a given dielectric constant. chemrxiv.org This significantly reduces the number of atoms in the simulation, making the calculations much faster. nih.gov Implicit solvent models, such as the Generalized Born (GB) or Poisson-Boltzmann (PB) models, are well-suited for exploring the conformational landscape of the dipeptide over longer timescales and for estimating the free energy of solvation. chemrxiv.orgacs.org However, they may not accurately capture specific hydrogen bonding networks that can be critical for stabilizing transition states. chemrxiv.org

Role and Implications in Advanced Organic Synthesis

L-Alanyl-O-(4-chlorobenzoyl)-L-serine as a Chiral Synthon and Building Block

In the realm of asymmetric synthesis, the demand for enantiomerically pure starting materials is paramount. This compound emerges as a significant chiral synthon, a molecule whose inherent chirality can be strategically transferred to a new molecule. The defined stereochemistry at the alpha-carbons of both the alanine (B10760859) and serine residues provides a rigid chiral framework. This is particularly crucial in the synthesis of molecules where biological activity is dependent on a specific three-dimensional arrangement of atoms.

The presence of the O-(4-chlorobenzoyl) group on the serine side chain offers several advantages. It serves as a bulky protecting group, preventing unwanted side reactions at the hydroxyl functionality of serine during peptide synthesis. nih.gov This strategic protection allows for the selective modification of other parts of the molecule. Furthermore, the 4-chlorobenzoyl group can influence the conformational preferences of the dipeptide, which can be exploited to direct the stereochemical outcome of subsequent reactions. The controlled removal of this acyl group can then unmask the serine hydroxyl group for further functionalization, adding to the synthetic versatility of the compound.

The table below summarizes the key structural features of this compound that contribute to its role as a chiral synthon.

| Feature | Description | Implication in Synthesis |

| L-Alanine Residue | A simple, chiral amino acid. | Provides a defined stereocenter and contributes to the overall chirality of the molecule. |

| L-Serine Residue | A chiral amino acid with a reactive hydroxyl group. | Offers a second stereocenter and a site for modification. |

| O-(4-chlorobenzoyl) Group | An acyl group attached to the serine hydroxyl. | Acts as a protecting group, influences conformation, and can be selectively removed. |

| Dipeptide Backbone | The amide linkage between alanine and serine. | Provides a stable and predictable structural unit. |

Integration into the Synthesis of Complex Organic Molecules and Peptidomimetics

The application of this compound extends to the synthesis of complex organic molecules and peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. rsc.org The incorporation of non-canonical or modified amino acid derivatives like O-acylated serine is a common strategy in the design of peptidomimetics. purdue.edu

This dipeptide can be integrated into larger peptide chains or used as a starting point for the synthesis of non-peptidic molecules. For instance, the dipeptide can be further elongated through standard peptide coupling techniques to create more complex peptides with a strategically placed O-acylated serine. This modification can induce specific secondary structures, such as turns or helices, which are often crucial for biological activity.

In the synthesis of non-peptidic natural products or drug candidates, this compound can serve as a chiral precursor. The amino and carboxyl groups of the dipeptide can be chemically transformed into other functional groups, while the inherent chirality is preserved. This approach allows for the efficient construction of stereochemically complex targets.

Strategic Introduction of O-Acylated Serine Residues within Designed Peptide Architectures

The deliberate placement of O-acylated serine residues within a peptide sequence is a powerful tool for modulating the structure and function of the resulting molecule. The 4-chlorobenzoyl group, in particular, introduces a significant steric and electronic perturbation. This can be used to disrupt or stabilize local secondary structures, influence peptide folding, and alter binding affinities for biological targets.

The introduction of this moiety can also enhance the lipophilicity of the peptide, which can improve its ability to cross cell membranes. Furthermore, the ester linkage of the O-acyl group can be designed to be cleavable by specific enzymes, allowing for the targeted release of a payload or the activation of a pro-drug at a desired site. Recent advancements in peptide synthesis have focused on developing robust methods for the site-selective modification of amino acid side chains, including serine. acs.org

The following table outlines the potential impacts of introducing an O-(4-chlorobenzoyl)-serine residue into a peptide.

| Impact | Mechanism | Potential Application |

| Conformational Control | Steric hindrance and electronic effects of the acyl group. | Stabilization of specific secondary structures for enhanced receptor binding. |

| Increased Lipophilicity | The aromatic and chlorinated nature of the acyl group. | Improved cell permeability and bioavailability of peptide therapeutics. |

| Enzymatic Lability | The ester bond can be a substrate for esterases. | Design of pro-drugs that are activated at the target site. |

| Modulation of Binding | The acyl group can interact with hydrophobic pockets in a target protein. | Fine-tuning of binding affinity and selectivity. |

Future Directions in Synthetic Methodology Development and Reaction Discovery

The utility of building blocks like this compound is intrinsically linked to the continuous evolution of synthetic methodologies. Future research is likely to focus on several key areas. The development of more efficient and "green" methods for peptide synthesis will be crucial. creative-peptides.combiorunstar.com This includes the exploration of novel coupling reagents that minimize waste and the use of enzymatic or biocatalytic approaches for peptide bond formation and side-chain modification. mdpi.com

There is also a growing interest in late-stage functionalization, where modifications are introduced at the final steps of a synthesis. acs.org This strategy allows for the rapid generation of a library of analogs from a common intermediate, which is highly valuable in drug discovery. New methods that would allow for the selective modification of the 4-chlorobenzoyl group on the intact dipeptide could open up new avenues for creating diverse molecular structures.

Furthermore, the integration of automation and high-throughput synthesis techniques is expected to accelerate the discovery of new peptides and peptidomimetics with desired properties. creative-peptides.comdatainsightsmarket.com As our understanding of the relationship between peptide structure and function deepens, the demand for precisely engineered building blocks like this compound will undoubtedly continue to grow, driving further innovation in the field of organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for L-Alanyl-O-(4-chlorobenzoyl)-L-serine, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling L-serine derivatives with 4-chlorobenzoyl chloride under controlled acylation conditions. A critical step is the protection of reactive amino and carboxyl groups to prevent undesired side reactions. For example, benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups are used for amino protection, while methyl or ethyl esters protect carboxyl groups . Reaction parameters such as temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of coupling reagents (e.g., DCC or EDC) significantly impact yield. Post-synthesis purification via flash chromatography or preparative HPLC is essential to isolate the target compound from byproducts like unreacted 4-chlorobenzoyl chloride or deprotected intermediates .

Q. Which analytical techniques are most effective for characterizing this compound and detecting process-related impurities?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for structural confirmation and impurity profiling. For example, reversed-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) can resolve the compound from impurities like hydrolyzed 4-chlorobenzoyl derivatives or residual solvents . Retention time matching against reference standards (e.g., 4-chlorobenzoyl-L-serine) and MS/MS fragmentation patterns (e.g., m/z 228 for the 4-chlorobenzoyl ion) enhance specificity . Quantitative impurity limits should adhere to pharmacopeial guidelines, where any unidentified impurity should not exceed 0.1% of the total peak area .

Advanced Research Questions

Q. How does the 4-chlorobenzoyl modification impact the metabolic stability and cellular uptake of L-serine derivatives in neurological models?

- Methodological Answer : The 4-chlorobenzoyl group enhances lipophilicity, potentially improving blood-brain barrier (BBB) penetration compared to unmodified L-serine. To assess this, researchers use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) with LC-MS quantification of transcellular transport rates . Metabolic stability is evaluated in liver microsome assays, where cytochrome P450-mediated dechlorination or ester hydrolysis can be monitored via metabolite profiling. Contrasting data may arise from species-specific metabolic differences (e.g., human vs. rodent microsomes), necessitating cross-validation using isotopic labeling (e.g., ¹⁴C-labeled derivatives) .

Q. What experimental strategies can resolve contradictions between in vitro enzymatic activity data and in vivo pharmacological effects observed with this compound?

- Methodological Answer : Discrepancies often stem from off-target interactions or compensatory metabolic pathways in vivo. A systems biology approach integrates:

- Enzyme kinetics : Measure KM and Vmax for serine hydroxymethyltransferase (SHMT) or phosphatidylserine synthase in the presence of the compound .

- Genetic knockout models : Use CRISPR/Cas9-modified cell lines (e.g., SHMT1/2 knockouts) to isolate specific pathway contributions .

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma/tissue concentrations with target engagement biomarkers (e.g., CSF serine levels in Alzheimer’s models) .

Q. What considerations are critical when designing preclinical neuroprotective efficacy studies for this compound, based on existing L-serine clinical research?

- Methodological Answer : Key factors include:

- Dose extrapolation : Translate animal doses (mg/kg) to human equivalents using body surface area scaling, informed by Phase I L-serine trials (e.g., 15g/day tolerated in ALS patients) .

- Endpoint selection : Combine behavioral assays (e.g., Morris water maze for memory) with neuropathological markers (e.g., amyloid-β reduction in Alzheimer’s models) .

- Controlled delivery systems : Use osmotic pumps for steady-state plasma levels to mimic chronic supplementation regimens .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound in biological matrices?

- Methodological Answer : Stability discrepancies (e.g., hydrolysis in plasma vs. CSF) require matrix-specific stability assays:

- pH-dependent degradation : Test compound integrity in buffers ranging from pH 2 (stomach) to 7.4 (blood) using accelerated stability protocols .

- Enzymatic susceptibility : Incubate with esterases or peptidases and quantify degradation products via UPLC-QTOF .

- Cross-study validation : Reanalyze conflicting datasets using harmonized protocols (e.g., identical column chemistry or ionization settings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.